Product packaging for 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one(Cat. No.:CAS No. 61404-62-4)

1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one

Cat. No.: B14567606
CAS No.: 61404-62-4
M. Wt: 200.24 g/mol
InChI Key: BEVNAEWAGLGYRC-UHFFFAOYSA-N
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Description

1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one is a synthetic pyrimidinone derivative of significant interest in medicinal chemistry and drug discovery research. Pyrimidine-based scaffolds are recognized as privileged structures in the development of novel bioactive molecules due to their presence in nucleic acids and numerous therapeutic agents . This compound serves as a key intermediate for researchers exploring new chemical entities with potential pharmacological activities. Structurally related 4,6-disubstituted pyrimidin-2(1H)-one derivatives have been synthesized and investigated for a wide spectrum of biological properties, providing a strong rationale for its research value . Analogous compounds have demonstrated promising anticancer properties in screening programs, including evaluations conducted by the National Cancer Institute (NCI) across 60 human tumor cell lines, indicating its utility in oncology research . Furthermore, closely related pyrimidine derivatives have shown significant antifungal activity against various strains, including Candida species, and antioxidant efficacy in DPPH radical scavenging assays, making it a compound of interest for infectious disease and oxidative stress studies . The structural motif of N-phenylpyrimidin-2-amine (found in closely related compounds) is also actively investigated in the design of kinase inhibitors, such as potential c-Met inhibitors, for targeted cancer therapy . Researchers utilize this chemical building block in multi-component synthesis, cyclization reactions, and to develop more complex fused heterocyclic systems, such as indole-pyrimidine or pyrrole-pyrimidine hybrids, which are often screened for enhanced biological activity . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B14567606 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one CAS No. 61404-62-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61404-62-4

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1,4-dimethyl-6-phenylpyrimidin-2-one

InChI

InChI=1S/C12H12N2O/c1-9-8-11(14(2)12(15)13-9)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

BEVNAEWAGLGYRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N(C(=C1)C2=CC=CC=C2)C

Origin of Product

United States

Synthetic Methodologies for 1,4 Dimethyl 6 Phenylpyrimidin 2 1h One and Analogous Structures

Established Synthetic Pathways for Pyrimidin-2(1H)-ones

The construction of the pyrimidin-2(1H)-one core is well-documented, with several robust methods available to chemists. These typically involve the condensation of a three-carbon dielectrophile with a urea (B33335) or urea-like nucleophile.

Biginelli Condensation and Modified Cyclocondensation Approaches

First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea. mdpi.com This acid-catalyzed, three-component reaction provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be subsequently oxidized to the corresponding aromatic pyrimidinones (B12756618). mdpi.com

The classical Biginelli reaction has been modified to broaden its scope and improve efficiency. A significant modification involves the substitution of the simple urea component with N-substituted or N,N'-disubstituted ureas. This allows for the introduction of substituents at the N1 and N3 positions of the pyrimidine (B1678525) ring. For instance, the use of N,N'-dimethylurea in a Biginelli-type reaction can yield N1,N3-dimethylated dihydropyrimidinones. researchgate.netresearchgate.net

Furthermore, the β-ketoester component can be replaced with other 1,3-dicarbonyl compounds, such as β-diketones. The use of a β-diketone like benzoylacetone (B1666692) (1-phenylbutane-1,3-dione) in a reaction with urea and an aldehyde provides a direct route to pyrimidinones with substituents at the 4- and 6-positions corresponding to the diketone structure. mdpi.com This modification is particularly relevant for the synthesis of the target compound, as benzoylacetone can provide the necessary 4-methyl and 6-phenyl groups.

Multicomponent Reaction Strategies for Pyrimidine Ring Annulation

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in building molecular complexity in a single step. The Biginelli reaction is a classic example of an MCR. um.edu.mt Modern MCR strategies for pyrimidine ring synthesis often employ novel catalysts and starting materials to achieve high yields and structural diversity. These reactions assemble the pyrimidine core from three or more starting materials in a convergent manner, often involving sequential condensation and cyclization steps. researchgate.net

For example, a one-pot method for the synthesis of 4,6-diarylpyrimidin-2(1H)-ones involves the condensation of an acetophenone (B1666503) derivative, an aldehyde, and urea in the presence of a suitable catalyst. This approach directly yields the aromatic pyrimidinone ring, bypassing the need for a separate oxidation step from a dihydropyrimidine (B8664642) intermediate.

Specific Synthetic Routes Towards 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one

Synthesizing the target molecule, this compound, requires methods that can precisely install the methyl groups at the N1 and C4 positions and the phenyl group at the C6 position. This can be achieved through direct cyclocondensation or via a stepwise approach involving subsequent alkylation.

Alkylation and Cyclization Strategies for N-Methylated Pyrimidinones

A primary and direct strategy for the synthesis of this compound is the acid-catalyzed cyclocondensation of a β-diketone with a disubstituted urea. This two-component reaction is a modification of the traditional pyrimidine synthesis.

In this approach, 1-phenylbutane-1,3-dione (also known as benzoylacetone) serves as the three-carbon electrophilic fragment. This starting material contains the necessary phenyl and methyl groups that will become the C6 and C4 substituents on the final pyrimidinone ring, respectively. The nucleophilic component is N,N'-dimethylurea . The reaction involves the condensation of the amine groups of the urea with the two carbonyl groups of the diketone, followed by dehydration to form the aromatic heterocyclic ring.

An alternative, though more lengthy, pathway involves a stepwise synthesis. This would begin with the synthesis of a pyrimidinone precursor, such as 4-methyl-6-phenylpyrimidin-2(1H)-one. This intermediate can be prepared by the condensation of benzoylacetone with unsubstituted urea. The subsequent step would be the selective N-methylation of the pyrimidinone at the N1 position using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. rsc.org

Synthetic RouteKey ReactantsDescription
Direct Cyclocondensation 1-Phenylbutane-1,3-dione, N,N'-DimethylureaA one-pot reaction where the β-diketone and the disubstituted urea condense under acidic conditions to directly form the target aromatic pyrimidinone.
Stepwise Alkylation 1. 1-Phenylbutane-1,3-dione, Urea2. Methylating Agent (e.g., CH₃I)A two-step process involving the initial synthesis of 4-methyl-6-phenylpyrimidin-2(1H)-one, followed by selective methylation at the N1 position.

Catalyst Development for Enhanced Synthesis Efficiency

The efficiency of pyrimidinone synthesis is often highly dependent on the catalyst employed. For Biginelli-type reactions and related cyclocondensations, both Brønsted and Lewis acids are commonly used. mdpi.comrsc.org

In the context of reactions involving substituted ureas, specific promoters have been developed to enhance yields and facilitate the reaction under milder conditions. Chlorotrimethylsilane (TMSCl) in a solvent like N,N-dimethylformamide (DMF) has been shown to be an effective promoter and water scavenger for Biginelli reactions using N-substituted and N,N'-disubstituted ureas. researchgate.netnih.gov The use of TMSCl can facilitate the condensation steps and drive the reaction towards the desired product. nih.gov

Other Lewis acids that have proven effective in catalyzing Biginelli and similar reactions include ytterbium(III) triflate (Yb(OTf)₃), indium(III) chloride (InCl₃), and gallium(III) triflate (Ga(OTf)₃). rsc.orgresearchgate.net For the direct synthesis of 4,6-diarylpyrimidin-2(1H)-ones from ketones, aldehydes, and urea, sulfamic acid has been used as an efficient catalyst. researchgate.net The choice of catalyst can significantly impact reaction times and yields, and optimization is often necessary depending on the specific substrates used.

Catalyst/PromoterReaction TypeFunction
Brønsted Acids (e.g., HCl) Biginelli & CyclocondensationsProtonates carbonyl groups, activating them for nucleophilic attack.
Lewis Acids (e.g., Yb(OTf)₃, Ga(OTf)₃) Biginelli & CyclocondensationsCoordinates to carbonyl oxygen, increasing electrophilicity.
Chlorotrimethylsilane (TMSCl) Modified Biginelli ReactionsActs as a promoter and dehydrating agent, particularly with substituted ureas. researchgate.netnih.gov
Sulfamic Acid Three-component pyrimidinone synthesisSolid acid catalyst for the condensation of ketones, aldehydes, and urea. researchgate.net

Functionalization and Derivatization of the Pyrimidin-2(1H)-one Core

Once the this compound core is synthesized, it can be further modified to produce a variety of derivatives. The phenyl group at the C6 position is a primary site for functionalization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can introduce substituents onto the phenyl ring. The position of substitution (ortho, meta, or para) will be directed by the activating nature of the pyrimidinone ring system.

Additionally, the methyl group at the C4 position can potentially undergo reactions such as oxidation or halogenation under specific conditions, providing another handle for derivatization. The pyrimidine ring itself, while relatively stable, can undergo certain transformations. For instance, advanced strategies involving a deconstruction-reconstruction approach can be used to cleave the pyrimidine ring and re-form it with different substituents, enabling significant structural diversification.

Introduction of Substituents on Phenyl and Pyrimidine Rings

The functionalization of the this compound scaffold can be achieved by introducing substituents at various positions on both the phenyl and pyrimidine rings. These modifications are typically accomplished either by utilizing appropriately substituted precursors during the initial synthesis or by direct chemical modification of the pre-formed heterocyclic system.

A common strategy for introducing substituents onto the phenyl ring is to start with a substituted benzaldehyde (B42025) or acetophenone derivative in the initial chalcone (B49325) synthesis, which then serves as the precursor for the pyrimidinone ring. For instance, the synthesis of 4,6-diarylpyrimidines with substituents on the phenyl rings has been successfully demonstrated. By employing substituted 1,3-diarylprop-2-en-1-ones (chalcones), a variety of functional groups can be incorporated. For example, the reaction of a chalcone bearing a 4-chlorophenyl group with a guanidine (B92328) derivative yields the corresponding 4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl analogue researchgate.net. This approach allows for the preparation of a wide range of phenyl-substituted pyrimidinones.

Direct substitution on the pyrimidine ring of a pre-formed 4-methyl-6-phenylpyrimidin-2(1H)-one is another important method for generating diverse analogues. Nitrosation of 4,6-disubstituted pyrimidin-2-ols, which are tautomers of the corresponding pyrimidin-2(1H)-ones, has been shown to be an effective method for introducing a functional group at the 5-position of the pyrimidine ring. This reaction typically yields a 5-nitroso derivative, which can then be further modified to introduce other functionalities asianpubs.org.

The following table summarizes some examples of substituted analogues and the methodologies for their synthesis.

Compound/AnalogueSynthetic StrategyKey Reagents/Intermediates
4-(4-chlorophenyl)-6-phenylpyrimidin-2-amineCyclocondensation1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, Guanidine
4-hydroxyiminomethyl-6-phenyl-pyrimidin-2-olNitrosation of pyrimidin-2-ol4-methyl-6-phenylpyrimidin-2-ol, Nitrous acid

N-Substitution Reactions and Formation of Advanced Analogues (e.g., N-Mannich Bases)

Further diversification of the this compound scaffold can be achieved through N-substitution reactions, particularly at the N1 position if it is not already substituted, and more advanced modifications like the formation of N-Mannich bases.

The direct N-methylation of a 4-methyl-6-phenylpyrimidin-2(1H)-one precursor, where the N1 position is unsubstituted, is a straightforward approach to obtain the target compound. Various methylating agents can be employed for this purpose.

A particularly valuable class of N-substituted derivatives are N-Mannich bases, which are known to possess a wide range of biological activities. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, the N-H of the pyrimidinone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. The aminomethylation of pyrimidine-2-thiones and pyrimidine-2-ones has been investigated for the synthesis of novel antibacterial agents nih.gov. This reaction provides a versatile method for introducing a variety of aminoalkyl groups at the N1 or N3 position of the pyrimidinone ring, leading to the formation of advanced analogues with potentially enhanced pharmacological profiles.

The general reaction for the formation of an N-Mannich base from a pyrimidin-2(1H)-one is depicted below:

The synthesis of N-Mannich bases derived from various heterocyclic cores is well-documented, and these methodologies can be applied to this compound. The reaction typically proceeds under mild conditions and offers a high degree of structural diversity in the final products, depending on the choice of the secondary amine.

The following table provides examples of N-substitution reactions and the formation of advanced analogues.

Reaction TypeSubstrateReagentsProduct Type
N-Alkylation4-methyl-6-phenylpyrimidin-2(1H)-oneMethyl iodide, BaseThis compound
N-Mannich Base Formation4-methyl-6-phenylpyrimidin-2(1H)-oneFormaldehyde, Secondary Amine (e.g., Piperidine)1-(Piperidin-1-ylmethyl)-4-methyl-6-phenylpyrimidin-2(1H)-one

Chemical Reactivity and Transformation Studies of 1,4 Dimethyl 6 Phenylpyrimidin 2 1h One

Nucleophilic and Electrophilic Reaction Pathways

The pyrimidine (B1678525) ring is generally susceptible to nucleophilic attack, particularly at the carbon atoms, which are electron-deficient due to the presence of the two nitrogen atoms. The positions C4 and C6 are typically the most reactive sites for nucleophilic substitution, especially if they bear a leaving group.

The reaction of pyrimidine derivatives with organometallic reagents like Grignard and organolithium reagents is a key method for introducing carbon substituents onto the heterocyclic ring. The regioselectivity of these reactions is highly dependent on the substitution pattern of the pyrimidine ring and the reaction conditions.

In halogenated pyrimidines, organometallic reagents typically participate in cross-coupling reactions, often catalyzed by transition metals like nickel or palladium. researchgate.net For pyrimidin-2(1H)-ones, the reactivity is directed by the existing substituents. The C4 and C6 positions are the most electron-deficient and thus primary targets for nucleophilic attack. Studies on related 2,4-dichloropyrimidines have shown that nucleophilic attack by organolithium reagents or amines is highly regioselective, favoring substitution at the C4 position over the C2 position. researchgate.net

Grignard reagents can add to the C=N bonds of the pyrimidine ring. In the case of 4-amino-5-cyanopyrimidines, the addition of Grignard reagents can lead to different products depending on the reaction temperature. At lower temperatures, addition to the nitrile group is favored, while at higher temperatures, addition to the C6 position of the pyrimidine ring can occur, leading to 1,2-dihydropyrimidine analogues. nih.gov For 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one, while the C4 position is substituted with a methyl group, the C6-phenyl group influences the reactivity. Attack by a Grignard or organolithium reagent would most likely occur at the C6 position, leading to addition across the C=N bond and formation of a dihydropyrimidine (B8664642) derivative, or potentially at the C5 position via conjugate addition, depending on the specific reagent and conditions.

Table 1: Regioselectivity of Nucleophilic Attack on Pyrimidine Derivatives

Pyrimidine SubstrateReagentPrimary Site of AttackProduct TypeReference
2,4-DichloropyrimidinesN-MethylpiperazineC4C4-substituted product researchgate.net
4-Amino-5-cyano-2-methylpyrimidineMethylmagnesium bromide (40 °C)C61,2-Dihydropyrimidine nih.gov
4-Amino-5-cyano-2-methylpyrimidineEthylmagnesium bromide (0 °C to 40 °C)CN (nitrile group)Pyrimidyl ketone nih.gov
Pyridinium SaltsGrignard Reagents (Cu-catalyzed)C41,4-Dihydropyridine nih.gov

Pyrimidin-2(1H)-ones are often synthesized through condensation reactions, most notably the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While this compound is the product of such a reaction, its core structure can also participate in further transformations. The active methylene (B1212753) group at the C5 position, if unsubstituted, can undergo condensation with aldehydes or ketones. However, in the target molecule, this position is occupied by a hydrogen, which can be deprotonated under strong basic conditions to generate a carbanion for subsequent condensation reactions.

The pyrimidine ring can also participate in cycloaddition reactions. The diene character of the pyrimidine ring allows it to undergo Diels-Alder reactions, particularly inverse electron demand Diels-Alder reactions when substituted with electron-withdrawing groups. organic-chemistry.org More commonly, dihydropyrimidine derivatives, with their isolated double bonds, readily participate in cycloadditions. For example, 5,6-unsubstituted 1,4-dihydropyridines act as activated alkenes in various cycloaddition reactions. nih.gov Similarly, the C5-C6 double bond in a partially reduced derivative of this compound could act as a dienophile or a dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively. nih.gov The synthesis of hybrid molecules containing both pyrimidinone and 1,2,3-triazole moieties has been achieved through a [3+2] cycloaddition (click chemistry) of an alkyne-functionalized pyrimidinone with an azide. nih.gov

Tautomerism and Conformational Dynamics of Pyrimidin-2(1H)-ones

Tautomerism is a critical aspect of the chemistry of pyrimidinones (B12756618), influencing their reactivity, aromaticity, and biological function. The potential for different isomeric forms also gives rise to complex conformational dynamics.

Pyrimidin-2(1H)-ones exist in a tautomeric equilibrium between the amide (lactam) form and the imide (lactim) form, which is a type of keto-enol tautomerism. nih.gov For this compound, this equilibrium involves the migration of a proton from the N1 nitrogen to the exocyclic oxygen at C2, resulting in 1,4-dimethyl-6-phenylpyrimidin-2-ol.

Amide Form (Lactam) ⇌ Imide Form (Lactim/Enol)

Computational studies on related pyrimidine systems have shown that the amide form is generally more stable than the imide form, though the energy difference can be influenced by substitution and solvent effects. researchgate.net In the gas phase, the amino/keto forms are typically more stable, but in solution, the equilibrium can shift. The presence of water molecules can facilitate the proton transfer, significantly reducing the energy barrier for tautomerization. researchgate.net Amide-imide tautomerization is a recognized chemical transformation in various natural compounds and enzymatic reactions. rsc.org The relative stability of these tautomers is crucial as it dictates the molecule's hydrogen bonding capabilities and its behavior as a nucleophile or electrophile. For instance, the imide form is more aromatic and has a hydroxyl group that can be more readily deprotonated or act as a nucleophile.

Table 2: Calculated Energetics of Tautomerism in Pyrimidine Derivatives

CompoundTautomeric FormsMethodRelative Stability (kcal/mol)Reference
2-AminopyrimidineAmine vs. ImineB3LYP/6-31++G**Amine form more stable researchgate.net
CytosineAmino-keto vs. EnolMP2/aug-cc-pVQZAmino-keto more stable researchgate.net
Glutamine Side ChainAmide vs. ImideQM/MM simulationsImide form occurs in reaction intermediates rsc.org

The presence of a phenyl group at the C6 position introduces the possibility of conformational isomers due to restricted rotation around the C6-phenyl single bond. The dihedral angle between the pyrimidine ring and the phenyl ring defines the conformation. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, combined with computational methods like Density Functional Theory (DFT), are powerful tools for studying these conformational preferences. researchgate.net

Variable temperature NMR studies can reveal the energy barriers to rotation and the relative populations of different conformers. nih.gov Computational calculations can model the potential energy surface for the rotation of the phenyl group, identifying the most stable (lowest energy) conformations and the transition states connecting them. researchgate.net In the solid state, the preferred conformation is determined by X-ray crystallography, which often reveals a nearly planar or slightly twisted arrangement influenced by crystal packing forces. nih.gov The planarity of the system affects the extent of π-conjugation between the phenyl and pyrimidine rings, which in turn influences the electronic properties and reactivity of the molecule.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions that this compound undergoes is essential for controlling reaction outcomes and designing new synthetic routes.

The mechanism of nucleophilic substitution at the pyrimidine ring generally proceeds through an addition-elimination pathway (SNAr). A nucleophile adds to an electron-deficient carbon (e.g., C4 or C6), forming a tetrahedral intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group restores the aromaticity of the ring.

In the case of bromination of pyrimidin-2(1H)-one derivatives in aqueous acid, the reaction mechanism involves the free base species. The reaction proceeds through a rapid, irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate. This intermediate then undergoes a slow, acid-catalyzed conversion to the final 5-bromopyrimidinone product. researchgate.net

Mechanistic studies on the tautomerization process have shown that it can be facilitated by protic solvents like water. Water molecules can form a hydrogen-bonded bridge, enabling a concerted proton transfer with a significantly lower activation energy compared to the uncatalyzed intramolecular proton shift. researchgate.net Computational studies help to elucidate the transition state structures and the role of solvent molecules in these proton transfer reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Dimethyl 6 Phenylpyrimidin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the structure of organic molecules in solution. For 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments provides a complete assignment of all proton and carbon signals and offers insights into the molecule's connectivity and spatial arrangement.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveal a set of distinct signals corresponding to the different chemical environments of the protons and carbon atoms within the molecule.

The ¹H NMR spectrum is expected to show signals for the two methyl groups, the vinylic proton on the pyrimidinone ring, and the protons of the phenyl substituent. The N-methyl group (N-CH₃) and the C4-methyl group (C4-CH₃) would likely appear as sharp singlets in the upfield region of the spectrum. The vinylic proton at the C5 position is anticipated to be a singlet, shifted further downfield due to the influence of the adjacent phenyl ring and the pyrimidinone system. The protons of the phenyl ring would typically appear as a complex multiplet in the aromatic region of the spectrum, with their exact chemical shifts and splitting patterns depending on the electronic environment.

The ¹³C NMR spectrum provides information about the carbon skeleton. Key resonances would include those for the carbonyl carbon (C2), which is expected to be the most downfield signal, and the quaternary carbons of the pyrimidinone and phenyl rings. The carbons of the two methyl groups would appear at the highest field. The remaining signals would correspond to the vinylic and aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N1-CH₃3.2 - 3.530 - 35
C4-CH₃2.2 - 2.520 - 25
H56.0 - 6.5100 - 110
Phenyl-H7.2 - 7.6-
C2 (C=O)-160 - 165
C4-150 - 155
C6-155 - 160
Phenyl-C (ipso)-135 - 140
Phenyl-C (ortho, meta, para)-125 - 130

Note: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.

Elucidation of Connectivities and Stereochemistry via 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR spectra and understanding the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would primarily be used to confirm the coupling network within the phenyl ring, showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the proton signals for the N-methyl, C4-methyl, and C5-vinylic protons to their corresponding carbon signals. It would also help in assigning the protonated carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the C4-methyl protons and the ortho-protons of the phenyl ring, providing insights into the preferred conformation of the phenyl group relative to the pyrimidinone ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry is a key technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₂N₂O), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally determined value, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID), provides valuable structural information. The fragmentation of pyrimidinone derivatives can be complex, but some characteristic pathways can be anticipated. rsc.orgnih.gov The molecular ion would likely be the base peak. Common fragmentation pathways might involve the loss of small neutral molecules such as CO or CH₃CN. Cleavage of the phenyl group or the methyl substituents could also lead to characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure and corroborate the assignments made by NMR spectroscopy.

Table 2: Predicted HRMS Data and Potential Fragments for this compound

IonPredicted m/zPossible Identity
[M+H]⁺201.1028Molecular Ion
[M-CH₃]⁺186.0793Loss of a methyl radical
[M-CO]⁺173.1079Loss of carbon monoxide
[C₆H₅]⁺77.0391Phenyl cation

Note: The fragmentation pattern is predictive and can be influenced by the ionization method and collision energy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

The Infrared (IR) spectrum is expected to show characteristic absorption bands for the various functional groups present in this compound. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the pyrimidinone ring. The C=C and C=N stretching vibrations of the heterocyclic and aromatic rings would likely appear in the 1500-1600 cm⁻¹ region. C-H stretching vibrations for the methyl and aromatic/vinylic protons would be observed around 2900-3100 cm⁻¹.

The Ultraviolet-Visible (UV-Vis) spectrum , typically recorded in a solvent like ethanol (B145695) or methanol, would reveal information about the electronic transitions within the molecule. The conjugated system of the phenyl-substituted pyrimidinone ring is expected to give rise to strong absorptions in the UV region, likely with multiple bands corresponding to π → π* transitions.

Table 3: Predicted IR and UV-Vis Spectroscopic Data for this compound

Spectroscopic TechniquePredicted AbsorptionAssignment
IR (cm⁻¹)1650 - 1700C=O stretch
IR (cm⁻¹)1500 - 1600C=C and C=N stretch
IR (cm⁻¹)2900 - 3100C-H stretch
UV-Vis (nm)200 - 400π → π* transitions

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

While NMR provides detailed information about the structure in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state. If suitable crystals of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles.

Computational Chemistry and Theoretical Modeling of 1,4 Dimethyl 6 Phenylpyrimidin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in understanding the geometry, stability, and reactivity of 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one.

Geometric optimization using DFT methods, often with basis sets like B3LYP/6-31G(d,p), is the first step in theoretically characterizing this compound. nih.gov This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. For pyrimidine (B1678525) derivatives, theoretical calculations have been shown to yield geometric parameters that are in good agreement with experimental data from X-ray crystallography. ijcce.ac.ir

Note: The values in this table are illustrative and based on typical ranges found for similar pyrimidine structures in computational studies. Actual values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, with higher HOMO energies indicating a greater ease of donating electrons. Conversely, the energy of the LUMO is related to the electron affinity, with lower LUMO energies suggesting a greater ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In pyrimidine derivatives, the HOMO and LUMO are typically distributed over the π-system of the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Properties (Illustrative)

Parameter Description Significance for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital Higher energy indicates stronger nucleophilicity.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Lower energy indicates stronger electrophilicity.

Note: Specific energy values for this compound would be determined through DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. These areas are often associated with lone pairs on heteroatoms like oxygen and nitrogen. Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow regions denote areas of intermediate potential. For pyrimidine derivatives, the MEP surface can highlight the electrophilic character of the hydrogen atoms and the nucleophilic character of the nitrogen and oxygen atoms. researchgate.net

Quantum Chemical Descriptors for In Silico Pharmacological Relevance

Computational methods are increasingly used in drug discovery to predict the pharmacological relevance of molecules. Quantum chemical descriptors, derived from DFT calculations, can provide insights into a molecule's potential bioactivity. These descriptors quantify various electronic properties that can be correlated with pharmacokinetic and pharmacodynamic profiles.

Important quantum chemical descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = -(EHOMO + ELUMO)/2): The ability of a molecule to attract electrons.

Chemical Hardness (η = (ELUMO - EHOMO)/2): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S = 1/2η): The reciprocal of hardness. Soft molecules are more reactive.

Electrophilicity Index (ω = μ²/2η): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that predict the biological activity of new compounds based on their calculated molecular properties. nih.gov

Table 3: Quantum Chemical Descriptors (Illustrative)

Descriptor Formula Relevance
Ionization Potential (I) I ≈ -EHOMO Relates to the ability to donate electrons in biological interactions.
Electron Affinity (A) A ≈ -ELUMO Relates to the ability to accept electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO)/2 Indicates molecular stability and reactivity.

Note: The calculation of these descriptors depends on the HOMO and LUMO energies obtained from DFT.

Theoretical Insights into Tautomeric Equilibria and Reaction Mechanisms

Pyrimidinone derivatives can exist in different tautomeric forms, such as keto-enol or amino-imino forms. nih.gov Computational chemistry, particularly DFT, is a powerful tool for studying the relative stabilities of these tautomers. By calculating the total energies of the different possible structures, researchers can predict which tautomer is likely to be the most stable in the gas phase or in solution (by using solvation models). nih.gov For pyrimidine-2,4,6-triones, studies have investigated the equilibrium between enhydrazine and hydrazone forms. researchgate.net

Furthermore, DFT calculations can be used to elucidate reaction mechanisms by mapping the entire potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. Such studies have been applied to understand various reactions involving pyrimidine scaffolds, including cycloadditions and substitution reactions. mdpi.com For instance, theoretical studies on 2-pyrimidinethiol have explored the transition states for tautomerization, both in the gas phase and in aqueous media, revealing the role of water molecules in facilitating the process. nih.gov

In Vitro Biological Activity and Pharmacological Potential of 1,4 Dimethyl 6 Phenylpyrimidin 2 1h One Derivatives

In Vitro Anticancer Activity Studies

Derivatives of 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one have been investigated for their potential to combat cancer at a cellular level. These in vitro studies are crucial for identifying promising candidates for further development.

Assessment Against Diverse Human Cancer Cell Lines (e.g., Sulforhodamine B assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and screening for anticancer drugs. nih.govnih.govscispace.comcreative-bioarray.com This assay measures cell density by staining cellular proteins. Several novel pyrimidine (B1678525) and pyrimidopyrimidine analogs have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, including colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2). nih.gov For instance, certain pyrimidine-benzothiazole hybrid derivatives have shown potent inhibitory activity. ekb.eg

In one study, a series of 1,4-phenylene-bis-pyrimidine-2-amine derivatives were tested against rat brain tumor (C6) and human uterus carcinoma (HeLa) cells. tubitak.gov.tr Compounds 3c and 3d from this series demonstrated significant antiproliferative effects against both cell lines, with activity comparable to the standard drug 5-fluorouracil. tubitak.gov.tr Another study on 1H-pyrazolo[3,4-d]pyrimidine derivatives found that compounds 12c , 12f , and 12j showed good inhibitory activity against renal cancer cell lines. researchgate.net Specifically, compound 12c was found to be more potent than the existing drugs sunitinib (B231) and sorafenib (B1663141) against certain renal cancer cells. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
3c C6 (rat brain tumor)Significant Activity tubitak.gov.tr
3d HeLa (human uterus carcinoma)Significant Activity tubitak.gov.tr
12c UO-31 (renal cancer)Potent Activity researchgate.net
12f UO-31 (renal cancer)Good Activity researchgate.net
12j UO-31 (renal cancer)Good Activity researchgate.net
4f MCF-7 (breast cancer)1.629 mdpi.com
4i MCF-7 (breast cancer)1.841 mdpi.com
5l A549 (lung cancer)3.22 ± 0.2 nih.gov
5l HCT-116 (colon cancer)2.71 ± 0.16 nih.gov

Evaluation of Cellular Proliferation and Viability Modulations

Beyond general cytotoxicity, studies have delved into how these compounds affect the processes of cell division and survival. A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, for example, was found to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest. nih.gov This was achieved through the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Similarly, compound 5l , a 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea, was shown to induce apoptosis in HCT-116 colon cancer cells. nih.gov This was evidenced by changes in the expression of key proteins involved in programmed cell death, such as a decrease in the anti-apoptotic Bcl-2 and an increase in pro-apoptotic proteins like Bax, cytochrome C, and caspases. nih.gov Furthermore, this compound disrupted the cell cycle by causing an arrest in the G2-M phase. nih.gov The indazol-pyrimidine derivatives 4f and 4i also demonstrated the ability to induce apoptosis by activating caspase-3/7. mdpi.com

In Vitro Antimicrobial Spectrum

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Pyrimidine derivatives have shown promise in this area, with broad-spectrum activity against various pathogens.

Antibacterial Efficacy Against Gram-Positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-Negative Strains (e.g., Pseudomonas aeruginosa, Escherichia coli)

A variety of novel pyrimidine derivatives have been synthesized and tested for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org For instance, a series of pyrimidine and pyrimidopyrimidine analogs were evaluated against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.gov Several of these compounds exhibited excellent antimicrobial activities when compared to the standard drug ampicillin. nih.gov

Another study focused on 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which demonstrated significant antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds were comparable to the reference drug ciprofloxacin. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Pyrimidine Derivatives
Compound/SeriesBacterial StrainActivityReference
Pyrimidine/Pyrimidopyrimidine AnalogsStaphylococcus aureusExcellent nih.gov
Pyrimidine/Pyrimidopyrimidine AnalogsBacillus subtilisExcellent nih.gov
Pyrimidine/Pyrimidopyrimidine AnalogsEscherichia coliExcellent nih.gov
1,2,4-Triazolo[1,5-a]pyrimidine DerivativesStaphylococcus aureusSignificant nih.gov
1,2,4-Triazolo[1,5-a]pyrimidine DerivativesBacillus subtilisSignificant nih.gov
1,2,4-Triazolo[1,5-a]pyrimidine DerivativesEscherichia coliSignificant nih.gov
1,2,4-Triazolo[1,5-a]pyrimidine DerivativesPseudomonas aeruginosaSignificant nih.gov
Pyrimidine Thiol DerivativesEscherichia coliModerate Resistance ekb.eg
Pyrimidine Thiol DerivativesStaphylococcus aureusActive ekb.eg

Antifungal Potency Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger)

In addition to their antibacterial properties, pyrimidine derivatives have been explored for their effectiveness against pathogenic fungi. Several synthesized pyrimidine compounds were tested against Candida albicans and Aspergillus flavus, with some showing strong antifungal effects compared to the reference drug clotrimazole. nih.gov

In a study focused on developing novel pyrimidine fungicides, various derivatives were evaluated in vitro against a panel of fourteen phytopathogenic fungi. mdpi.com The results indicated that many of the synthesized compounds possessed significant fungicidal activities, with some being more potent than commercial fungicides. mdpi.com Pyranopyrazole and pyrazolo-pyrano-pyrimidine derivatives have also been developed and evaluated for their in vitro antifungal activity against Candida albicans and Aspergillus niger, with some compounds showing a high zone of inhibition. rjpbr.com

Table 3: In Vitro Antifungal Activity of Selected Pyrimidine Derivatives
Compound/SeriesFungal StrainActivityReference
Pyrimidine/Pyrimidopyrimidine AnalogsCandida albicansStrong nih.gov
Pyrimidine/Pyrimidopyrimidine AnalogsAspergillus flavusStrong nih.gov
Pyrimidine DerivativesVarious phytopathogenic fungiPotent mdpi.com
Pyranopyrazole DerivativesCandida albicansHigh Zone of Inhibition rjpbr.com
Pyrazolo-pyrano-pyrimidine DerivativesAspergillus nigerHigh Zone of Inhibition rjpbr.com
Pyrimidine Thiol DerivativesCandida albicansActive ekb.eg
Pyrimidine Thiol DerivativesAspergillus nigerActive ekb.eg

Enzymatic Inhibition Profiles (In Vitro)

The mechanism of action for many therapeutic agents involves the inhibition of specific enzymes. Research has begun to uncover the enzymatic targets of pyrimidine derivatives, providing insight into their pharmacological effects.

One area of investigation is the inhibition of enzymes crucial for cancer cell survival and proliferation. For example, certain pyrimidine derivatives have been identified as inhibitors of Glutathione Reductase (GR), an enzyme that plays a role in protecting cancer cells from oxidative stress. juniperpublishers.com A study on pyrimidine and its derivatives found that 4-amino-2,6-dichloropyrimidine (B161716) exhibited the most effective inhibition of the GR enzyme, with a KI value of 0.979 μM. juniperpublishers.com

Furthermore, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov Compound 4b from this series showed selectivity for COX-2 inhibition. nih.gov In the realm of cancer therapy, pyrrolo[2,3-d]pyrimidin-6-one derivatives have been identified as inhibitors of ENPP1, an enzyme that regulates the STING pathway, which is involved in the immune response to cancer. nih.gov Compound 31 from this class exhibited potent ENPP1 inhibition with an IC50 of 14.68 nM. nih.gov

Unable to Generate Article on the In Vitro Biological Activity of this compound Derivatives

Extensive searches of scientific literature and research databases did not yield specific studies on the in vitro biological and pharmacological potential of This compound or its direct derivatives corresponding to the requested outline.

The provided article structure required detailed research findings and data tables for the following specific activities:

α-Glucosidase and Pancreatic Lipase Inhibition

Urease Inhibition

Antioxidant Activity (DPPH method)

In Vitro Anthelmintic Models

In Vitro Antitubercular Screening (Microplate Alamar Blue assay)

While a broad range of pyrimidine and pyrimidinone derivatives have been investigated for these biological activities, no specific data or detailed studies were found for the exact compound, this compound. The strict requirement to focus solely on this compound and its derivatives, as per the user's instructions, cannot be fulfilled due to the lack of available scientific information.

Therefore, it is not possible to generate the requested professional and authoritative article with the required data tables and detailed research findings at this time. Further experimental research on this compound would be necessary to provide the information needed to populate the specified article outline.

Advanced Materials Science and Future Research Directions for Pyrimidin 2 1h Ones

Exploration of Photophysical Properties and Fluorescent Applications

The inherent electronic structure of the pyrimidin-2(1H)-one scaffold, featuring a π-deficient diazine ring, makes it an excellent candidate for the development of novel fluorescent materials. When functionalized with electron-donating or extensive π-conjugated systems, such as a phenyl group, these molecules can exhibit significant intramolecular charge-transfer (ICT) characteristics, which are often the origin of strong fluorescence. nih.gov

The photophysical properties, including absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly tunable and sensitive to both the nature of the substituents on the pyrimidine (B1678525) ring and the polarity of the surrounding solvent medium. nih.govsemanticscholar.org For instance, pyrimidine derivatives designed with a donor-π-acceptor (D-π-A) framework often display positive solvatochromism, where the emission wavelength shifts to a longer wavelength (a bathochromic shift) in more polar solvents. nih.govresearchgate.net This phenomenon occurs because the more polar excited state is stabilized to a greater extent by polar solvent molecules compared to the ground state. nih.gov

This tunability allows for the rational design of pyrimidinone-based fluorophores for specific applications. Researchers have successfully developed pyrimidine-based fluorescent probes for biological imaging and for visualizing the overexpression of specific enzymes like cyclooxygenase-2 (COX-2) in cancer cells. rsc.orgmdpi.com Furthermore, some derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the compounds are non-emissive in solution but become highly fluorescent in the aggregated or solid state, which is advantageous for applications in solid-state lighting and bio-imaging. rsc.org

Below is a table summarizing the photophysical properties of representative pyrimidine-based fluorescent compounds, illustrating the effect of different substituents.

Compound NameSubstituentsAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Key Feature
Pyrimidine-derived α-amino acid (12k)C4-(4-MeOPh)308384 (in water)0.30Strong fluorescence, solvatochromism nih.gov
Pyrimidine-derived α-amino acid (12j)C4-Naphthyl311400 (in water)0.27Highly conjugated system nih.gov
Pyrazolo[1,5-a]pyrimidine (4e)7-(4-MeOPh)3634340.97High quantum yield rsc.orgrsc.org
Pyrazolo[1,5-a]pyrimidine (4d)7-Ph3504300.61Good solid-state emission rsc.orgrsc.org

Pyrimidin-2(1H)-one Scaffolds in Sensor Development (e.g., chemosensors)

The unique structural and electronic features of the pyrimidin-2(1H)-one scaffold make it a promising platform for the development of chemical sensors. The presence of heteroatoms, specifically the nitrogen atoms within the pyrimidine ring, allows these molecules to function as effective chelating agents for various analytes, particularly metal ions. rsc.org This interaction can lead to a detectable change in the molecule's photophysical properties, such as a shift in fluorescence color or intensity, forming the basis of a fluorescent chemosensor. researchgate.net

A significant application of pyrimidinone scaffolds is in the development of pH sensors. The nitrogen atoms in the pyrimidine ring are basic and can be reversibly protonated and deprotonated in response to changes in environmental pH. This protonation event alters the electronic distribution within the molecule, often causing a dramatic and visually perceptible change in color or fluorescence. rsc.org For example, pyrimidine-phthalimide derivatives have been synthesized that display distinct color changes upon protonation, demonstrating their potential as novel colorimetric pH sensors and components for molecular logic gates. rsc.org

The design principles for these sensors often involve coupling the pyrimidinone recognition unit to a fluorophore. Upon binding of the target analyte (e.g., a proton or a metal ion) to the pyrimidinone moiety, the resulting conformational or electronic changes modulate the emission properties of the fluorophore, enabling sensitive and selective detection.

Rational Design Principles for Novel Bioactive Pyrimidine Analogues

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. mdpi.com Its prevalence stems from its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. The pyrimidine moiety can also serve as a bioisostere for other aromatic systems, like a phenyl ring, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com

The rational design of new bioactive pyrimidine analogues leverages these features through several key strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the pyrimidine ring is a cornerstone of drug design. For instance, studies on pyrazolo[1,5-a]pyrimidines revealed that introducing electron-donating groups at a specific position could significantly enhance their desired optical properties for bio-imaging, while aryl groups promoted favorable solid-state characteristics. rsc.orgrsc.org

Pharmacophore Hybridization: This approach involves chemically linking the pyrimidine scaffold to another known pharmacophore to create a hybrid molecule with potentially enhanced or novel activity. For example, potent and selective COX-2 inhibitors have been developed by attaching a known COX-2-binding motif to a pyrimidine core that also incorporates a fluorophore for imaging purposes. rsc.org

Computational and Virtual Screening: Modern drug discovery increasingly relies on computational methods. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, can be used to screen large chemical databases for novel pyrimidine-based hits. nih.gov This strategy was successfully used to identify a new class of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as potent inhibitors of Casein Kinase 1 (CK1). nih.gov

These design principles guide the synthesis of pyrimidine analogues with tailored properties, whether for therapeutic intervention or as sophisticated tools for chemical biology.

Emerging Methodologies in Pyrimidine Synthesis and Characterization

The continued interest in pyrimidine derivatives has driven the development of novel and efficient synthetic methodologies to access structurally diverse analogues. Traditional synthesis often relies on the condensation of 1,3-dielectrophilic compounds with amidines. However, modern organic synthesis seeks more efficient, versatile, and environmentally benign approaches.

Emerging synthetic methodologies include:

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and improve reaction purity. It has been effectively applied to complex, multi-step syntheses of pyrimidine-based dyes, such as in Suzuki cross-coupling reactions. researchgate.net

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. MCRs are being increasingly developed for the rapid construction of diverse libraries of functionalized pyrimidines. growingscience.com

Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, enables new pathways for pyrimidine synthesis under milder conditions with greater control over selectivity.

The characterization of these novel pyrimidine compounds relies on a suite of advanced analytical techniques. Structural elucidation is routinely performed using nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). semanticscholar.orgrsc.org For compounds designed for optical applications, detailed photophysical characterization is conducted using UV-visible absorption and fluorescence emission spectroscopy to determine key parameters like molar absorptivity, emission maxima, and quantum yields. nih.gov

Furthermore, computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool. It allows for the prediction and interpretation of the electronic structure and photophysical properties of pyrimidine derivatives, providing deep insights that guide the rational design and synthesis of new functional materials. semanticscholar.orgrsc.org

Q & A

Q. What are the common synthetic routes for 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one, and how are reaction conditions optimized?

The synthesis typically employs a one-pot acid-catalyzed cyclocondensation reaction. For pyrimidinone derivatives like this compound, concentrated HCl in DMF is often used as a catalyst and solvent to facilitate ring closure . Key parameters include temperature control (80–100°C) and reaction time (8–12 hours). Post-synthesis, purification involves recrystallization from ethanol or methanol. Optimization requires monitoring by TLC and adjusting stoichiometric ratios of precursors (e.g., β-keto esters and aryl aldehydes) to minimize side products.

Q. How is the structural confirmation of this compound achieved?

Structural elucidation combines X-ray crystallography (using SHELXL for refinement ), 1^1H/13^13C NMR, and high-resolution mass spectrometry (HRMS). For crystallographic analysis, single crystals are grown via slow evaporation, and data collection is performed using Mo-Kα radiation. NMR assignments focus on distinguishing tautomeric forms (e.g., keto-enol tautomerism) and verifying methyl and phenyl substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrimidinone derivatives?

Discrepancies in bioactivity (e.g., antimicrobial or antitumor efficacy) often arise from impurities, solvent effects, or tautomeric equilibria. To address this:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenyl or methyl groups) and correlate with activity trends.
  • Impurity Profiling : Use HPLC (≥98% purity thresholds ) and LC-MS to identify byproducts interfering with assays.
  • Statistical Validation : Apply multivariate analysis to distinguish noise from significant trends .

Q. What advanced methodologies are recommended for impurity profiling in pyrimidinone synthesis?

Common impurities include regioisomers and incomplete cyclization byproducts. Analytical strategies include:

Impurity TypeCharacterization MethodExample (from Related Compounds)
RegioisomersReverse-phase HPLC, 1^1H NMR couplingImp. E(EP): Fluorobenzisoxazole derivatives
Oxidative byproductsLC-MS, IR spectroscopyImp. H(EP): Difluorobenzoyl derivatives
Tautomeric contaminantsVariable-temperature NMR, X-ray diffraction3-(2-Methyl)-isomers in pyrido-pyrimidones

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural refinement?

For complex pyrimidinone derivatives:

  • High-Resolution Data : Use synchrotron radiation to resolve disorder in methyl/phenyl groups.
  • SHELX Suite : Employ SHELXD for phase problem solutions and SHELXL for refinement, particularly for handling twinning via BASF and TWIN commands .
  • Hydrogen Bond Analysis : Validate using PLATON to identify intermolecular interactions influencing packing .

Q. What strategies are effective for studying tautomerism in this compound?

Tautomeric equilibria (e.g., keto-enol forms) are probed via:

  • Dynamic NMR : Monitor temperature-dependent chemical shift changes in DMSO-d6d_6.
  • Computational Chemistry : DFT calculations (B3LYP/6-31G*) predict dominant tautomers and stabilization energies.
  • X-ray Photoelectron Spectroscopy (XPS) : Differentiate carbonyl (C=O) vs. hydroxyl (O-H) environments .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the pyrimidinone ring.
  • Biological Assays : Include positive controls (e.g., fluconazole for antifungal studies) and validate via dose-response curves .
  • Crystallography : Deposit refined structures in the Cambridge Structural Database (CSD) to support reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.